molecular formula C7H5ClN2S B1297006 2-Chloro-4-thiocyanatoaniline CAS No. 3226-47-9

2-Chloro-4-thiocyanatoaniline

Cat. No. B1297006
CAS RN: 3226-47-9
M. Wt: 184.65 g/mol
InChI Key: TZBOJMWJGHBCEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aryl thiocyanate compounds like CTA has been achieved through a method called mechanochemical thiocyanation . This method uses ammonium persulfate and ammonium thiocyanate as reagents and silica as a grinding auxiliary . It has been reported to afford aryl thiocyanates with moderate to excellent yields for a wide variety of aryl compounds .


Molecular Structure Analysis

The molecular formula of CTA is C7H5ClN2S . The InChI representation of its structure is InChI=1S/C7H5ClN2S/c8-6-3-5 (11-4-9)1-2-7 (6)10/h1-3H,10H2 .


Physical And Chemical Properties Analysis

CTA has a molecular weight of 184.65 g/mol . It has a topological polar surface area of 75.1 Ų . The exact mass and monoisotopic mass of CTA are 183.9861970 g/mol . It has a rotatable bond count of 1 . The XLogP3 of CTA is 2.8 .

Scientific Research Applications

Synthesis Applications

2-Chloro-4-thiocyanatoaniline has been studied for its role in the synthesis of various compounds. For example, it has been used in the synthesis of 2-Amino-5(6)-(4-aminophenyl)benzimidazole derivatives, where optimal conditions for synthesis and isolation were explored (Pilyugin, Sapozhnikov, & Shitov, 2003). Another study focused on the synthesis of new antimicrobials, using N-derivatives of chlorine-substituted 4-thiocyanatoanilines (Yabuuchi, Hisaki, & Kimura, 1975).

Antimicrobial Research

Research has also been conducted on the antimicrobial properties of thiocyanatoaniline derivatives, including 2-Chloro-4-thiocyanatoaniline. A study by Croshaw et al. synthesized a series of derivatives of p‐thiocyanatoaniline and tested their activity against dermatophytes, noting some structure-activity relationships (Croshaw, Davidson, & Spooner, 1966).

Environmental and Industrial Applications

In environmental and industrial contexts, 2-chloro-4-thiocyanatoaniline and its analogues have been utilized by microbial strains as carbon and nitrogen sources under anaerobic conditions, providing insights into the degradation of nitroaromatic compounds in contaminated environments (Duc, 2019). This compound also has implications in the large-scale synthesis of industrially significant chemicals, as demonstrated in the context of 2,4-Thiazolidinedione synthesis (Meng, Li, & Zheng, 2008).

Safety And Hazards

CTA is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Aryl thiocyanate compounds like CTA are common intermediates for target molecules in pharmaceuticals and materials science . They also function as versatile precursors for many bioactive compounds . Therefore, the future directions of CTA could involve its use in the synthesis of new pharmaceuticals and materials.

properties

IUPAC Name

(4-amino-3-chlorophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBOJMWJGHBCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343641
Record name 2-CHLORO-4-THIOCYANATOANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-thiocyanatoaniline

CAS RN

3226-47-9
Record name 2-CHLORO-4-THIOCYANATOANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4-amino-3-chlorophenyl)sulfanyl]formonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Chauhan, Ritu, Preeti, S Kumar… - European Journal of …, 2019 - Wiley Online Library
AC‐3 thiocyanation of 2‐aryl‐quinolin‐4‐ones in the presence of eosin‐Y and visible light has been developed. The methodology allows easy access to a variety of 2‐aryl‐3‐thiocyano‐…
H Jiang, W Yu, X Tang, J Li, W Wu - The Journal of Organic …, 2017 - ACS Publications
A copper-catalyzed aerobic oxidative reaction between aromatics or heteroaromatics with KSCN is developed by using O 2 as the oxidant. The combination of Cu(OTf) 2 , N,N,N′,N′-…
Number of citations: 91 pubs.acs.org
E de Oliveira Lima Filho, I Malvestiti - ACS omega, 2020 - ACS Publications
Aryl thiocyanate compounds are important building blocks for the synthesis of bioactive compounds and intermediates for several functional groups. Reported thiocyanation reactions …
Number of citations: 10 pubs.acs.org
YH Sriram, KC Rajanna, MS Kumar… - Rasayan J …, 2016 - rasayanjournal.co.in
Grindstone technique has been found to be a highly efficient for thiocyanation of aromatic and heteroaromatic compounds with Iodine mono chloride/KHSO4, Potassium metaperiodate/…
Number of citations: 4 www.rasayanjournal.co.in
AD Hobson, MJ McPherson, ME Hayes… - Journal of medicinal …, 2022 - ACS Publications
Using a convergent synthetic route to enable multiple points of diversity, a series of glucocorticoid receptor modulators (GRM) were profiled for potency, selectivity, and drug-like …
Number of citations: 10 pubs.acs.org

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